molecular formula C8H14N2O B3210862 4-Methoxy-1-methylpiperidine-4-carbonitrile CAS No. 1082040-36-5

4-Methoxy-1-methylpiperidine-4-carbonitrile

Cat. No.: B3210862
CAS No.: 1082040-36-5
M. Wt: 154.21 g/mol
InChI Key: DEVSIRRQLCZFEH-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry and Synthesis

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals. nih.govijnrd.org Its prevalence stems from its conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations, which is crucial for molecular recognition and biological activity. whiterose.ac.ukijrst.com In fact, the piperidine ring is one of the most frequently encountered non-aromatic heterocyclic systems in approved pharmaceuticals. nih.govrsc.org

The development of synthetic methodologies for the stereoselective construction of highly functionalized piperidine rings is a significant area of research in organic chemistry. rsc.orgtandfonline.com Strategies for their synthesis are diverse and include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions that allow for the rapid assembly of complex piperidine structures from simple starting materials. nih.govnih.gov The functionalization of the piperidine ring itself is also a key area of investigation, enabling the synthesis of a wide range of derivatives with tailored properties. nih.govresearchgate.net The ability to control the stereochemistry at multiple centers on the piperidine ring is a critical aspect of these synthetic efforts, as the biological activity of piperidine-containing molecules is often highly dependent on their stereoisomeric form. whiterose.ac.ukrsc.org

Overview of Nitrile Functional Group Reactivity in Complex Molecule Synthesis

The nitrile, or cyano, functional group (C≡N) is a versatile and valuable component in the toolbox of synthetic organic chemistry. ebsco.comnih.gov Characterized by a carbon-nitrogen triple bond, the nitrile group is a highly reactive site that can participate in a wide array of chemical transformations. ebsco.comfiveable.me The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a coordinating atom to metals. nih.govresearchgate.net

This dual reactivity makes the nitrile group a precursor to a variety of other functional groups. For instance, nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. pearson.comwikipedia.orglibretexts.org Furthermore, the nitrile group can activate adjacent C-H bonds and participate in various cycloaddition reactions to construct more complex heterocyclic systems. nih.govresearchgate.net Its linear geometry and compact size also allow it to be incorporated into intricate molecular architectures without introducing significant steric hindrance. libretexts.org The utility of the nitrile group in the synthesis of complex molecules is well-established, and it continues to be a key functional group in the design of novel synthetic strategies. longdom.orgclockss.org

Contextualization of 4-Methoxy-1-methylpiperidine-4-carbonitrile within Heterocyclic Chemistry

This compound is a substituted piperidine that incorporates both the key piperidine scaffold and the versatile nitrile functional group. As a member of the heterocyclic family, its chemical properties and potential applications are intrinsically linked to the interplay between these two core components. The piperidine ring provides a robust and conformationally defined framework, while the methoxy (B1213986) and nitrile groups at the 4-position, along with the methyl group on the nitrogen, introduce specific electronic and steric features that govern its reactivity.

While specific research on this compound is not extensively documented in publicly available literature, its structure places it within a well-established class of compounds that are of significant interest in medicinal chemistry and materials science. nbinno.comajchem-a.com The synthesis of highly substituted piperidines is a continuous area of research, with a focus on developing efficient and stereoselective methods. nih.govchemistryviews.org The exploration of the chemical space around the piperidine core, through the introduction of diverse functional groups, is a key strategy in the discovery of new molecules with desired properties. whiterose.ac.uk Therefore, a compound like this compound represents a node in this vast chemical space, with its potential reactivity and applications being inferred from the rich chemistry of related piperidine and nitrile-containing molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-methylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-3-8(7-9,11-2)4-6-10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVSIRRQLCZFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261938
Record name 4-Methoxy-1-methyl-4-piperidinecarbonitrile
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Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-36-5
Record name 4-Methoxy-1-methyl-4-piperidinecarbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=1082040-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-methyl-4-piperidinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy 1 Methylpiperidine 4 Carbonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. beilstein-journals.orgwhiterose.ac.uknih.govnih.gov For 4-Methoxy-1-methylpiperidine-4-carbonitrile, the primary disconnections involve the bonds connected to the quaternary carbon at the 4-position and the carbon-nitrogen bonds of the piperidine (B6355638) ring.

A logical retrosynthetic approach would first disconnect the methoxy (B1213986) and cyano groups at the C4 position. This leads to a key intermediate, 1-methyl-4-piperidone (B142233). This disconnection is strategically sound as the addition of a cyanide group to a ketone is a well-established transformation, often achieved through reactions like the Strecker synthesis or the use of cyanating agents. The subsequent introduction of the methoxy group could be envisioned through various synthetic routes.

The next level of disconnection focuses on the piperidine ring of 1-methyl-4-piperidone itself. The C-N bonds are prime candidates for disconnection, suggesting precursors that can undergo cyclization to form the six-membered ring. This leads to acyclic precursors containing a nitrogen atom and suitable functional groups at the termini to facilitate ring closure.

Classical and Modern Approaches to Piperidine Ring Formation

The formation of the piperidine scaffold is a cornerstone of synthetic organic chemistry, with a vast array of methods developed for its construction. nih.govajchem-a.comresearchgate.net These can be broadly categorized into intramolecular cyclization strategies and intermolecular reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization involves the formation of the piperidine ring from a single acyclic precursor that already contains the nitrogen atom. nih.govresearchgate.net This approach is often favored for its efficiency and potential for stereochemical control.

The cyclization of aminoalkenes is a powerful strategy for piperidine synthesis. nih.gov Gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines. nih.gov Another approach involves the palladium-catalyzed enantioselective aminochlorination of alkenes, which proceeds via a 6-endo cyclization to yield 3-chloropiperidines. organic-chemistry.org Furthermore, hydride transfer-mediated intramolecular cyclization of amides bearing an alkene group can efficiently produce piperidines with tertiary amino groups. nih.gov

Alkene Cyclization Method Catalyst/Reagent Key Features
Oxidative AminationGold(I) complex / Iodine(III) oxidizing agentDifunctionalization of the double bond with simultaneous N-heterocycle formation. nih.gov
Enantioselective AminochlorinationPalladium catalyst / Chiral pyridinyl-oxazoline (Pyox) ligandProvides access to structurally diverse 3-chloropiperidines with excellent enantioselectivities. organic-chemistry.org
Hydride Transfer CyclizationHydride sourceEfficient formation of piperidines with tertiary amino groups from amides. nih.gov

The intramolecular hydroalkenylation of 1,6-dienes represents a regioselective method for preparing six-membered N-heterocycles. nih.gov Nickel-catalyzed reactions using chiral P-O ligands have been shown to be highly enantioselective. nih.govorganic-chemistry.org Additionally, visible-light-driven radical silylative cyclization of aza-1,6-dienes offers a stereoselective route to densely functionalized piperidines in a highly atom-economical manner. researchgate.net

Diene Cyclization Method Catalyst/Reagent Key Features
Intramolecular HydroalkenylationNickel catalyst / Chiral P-O ligandHighly enantioselective and regioselective formation of piperidines with an exocyclic double bond. nih.govorganic-chemistry.org
Radical Silylative CyclizationVisible light / PhotocatalystStereoselective synthesis of highly functionalized piperidines in an atom-economical fashion. researchgate.net

Radical cyclizations provide a versatile entry to the piperidine ring system. nih.gov A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of piperidines. nih.gov Another strategy involves the enantioselective cyanation of fluoro-substituted amines using a chiral copper(II) catalyst, followed by cyclization of the resulting aminonitriles in the presence of DIBAL-H to yield chiral piperidines. nih.gov Furthermore, photoredox catalysis can be employed for the regioselective aryl radical cyclization of linear aryl halide precursors to construct spirocyclic piperidines. nih.gov

Radical Cyclization Method Catalyst/Reagent Key Features
Cobalt-Catalyzed CyclizationCobalt(II) catalystEffective for the production of various piperidines from linear amino-aldehydes. nih.gov
Enantioselective Cyanation/CyclizationChiral copper(II) catalyst / DIBAL-HAsymmetric synthesis of chiral piperidines. nih.gov
Photoredox-Mediated CyclizationOrganic photoredox catalyst / Hünig's baseConstruction of complex spiropiperidines under mild conditions. nih.gov

Intermolecular Reactions for Piperidine Scaffold Construction

Intermolecular reactions involve the combination of two or more separate molecules to form the piperidine ring. A prominent example is the aza-Diels-Alder reaction, a powerful tool for the synthesis of tetrahydropyridine (B1245486) derivatives, which can be subsequently reduced to piperidines. nih.gov This [4+2] cycloaddition between an azadiene and a dienophile offers a convergent and often stereocontrolled route to the piperidine core. Multicomponent reactions, where three or more reactants combine in a single operation, also provide an efficient means to construct complex piperidine scaffolds. researchgate.net

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming carbon-nitrogen bonds. researchgate.netharvard.edu This strategy is particularly effective for constructing the piperidine ring from acyclic precursors. In the context of synthesizing the 1-methylpiperidine (B42303) core, a double reductive amination of a suitable 1,5-dicarbonyl compound with methylamine (B109427) is a direct and efficient approach. chim.it The reaction proceeds through the in-situ formation of imines or enamines, which are then reduced by a suitable reducing agent to yield the saturated heterocyclic ring. harvard.edu

The choice of reducing agent is critical for the success of the reaction. While various agents can be used, sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride are frequently employed due to their mildness and selectivity for iminium ions over carbonyl groups. harvard.edumdma.ch This selectivity allows the reaction to be performed in a single pot, combining the carbonyl compound, the amine, and the reducing agent. researchgate.net

Precursor TypeAmine SourceCommon Reducing AgentsKey Features
1,5-DiketoneMethylamineSodium Triacetoxyborohydride (NaBH(OAc)₃)Mild conditions, high yields, good functional group tolerance. mdma.ch
GlutaraldehydeMethylamineSodium Cyanoborohydride (NaBH₃CN)Effective but requires pH control (pH 6-7) to prevent carbonyl reduction. harvard.edu
1,5-KetoaldehydeMethylamineCatalytic Hydrogenation (H₂/Pd, Pt, Ni)Can be highly efficient but may require higher pressures and temperatures.

This table summarizes common approaches for synthesizing the 1-methylpiperidine ring via reductive amination.

Mannich Condensations and Related Reactions

The Mannich reaction is a three-component condensation that provides a versatile route to substituted piperidones. rsc.orgacs.org In its classic form, the reaction involves an aldehyde, a primary or secondary amine, and a ketone or other active hydrogen compound. For the synthesis of a 1-methyl-4-piperidone precursor, a double Mannich reaction can be employed. This typically involves the reaction of methylamine with two equivalents of an α,β-unsaturated carbonyl compound or by reacting methylamine, formaldehyde (B43269), and a β-ketoester, followed by cyclization and decarboxylation. dtic.mil

Recent advancements have focused on stereoselective Mannich reactions to create chiral piperidines. researchgate.net These methods often employ pre-formed imines or iminium ions which then react with a suitable nucleophile like a silyl (B83357) enol ether in a Mukaiyama-Mannich type reaction. rsc.orgrsc.org Domino reactions, such as the Mannich-Michael cascade, have also been developed to construct complex piperidine structures in a single, highly efficient step. cdnsciencepub.com

Reaction TypeReactantsCatalyst/ConditionsOutcome
Double Mannich ReactionMethylamine, Formaldehyde, Acetoacetic EsterAcid or Base CatalysisForms a 1-methyl-4-piperidone precursor after cyclization and decarboxylation. dtic.mil
Vinylogous Mannich ReactionDienolate, Aldehyde, Chiral AmineLewis Acid (e.g., Yb(OTf)₃)Produces chiral dihydropyridinone intermediates. rsc.orgntu.edu.sg
Intramolecular Mannich Reactionδ-amino β-keto esters, AldehydesAcid CatalysisYields polysubstituted piperidines with high stereocontrol. acs.org

This table highlights different Mannich-type reactions applicable to the synthesis of functionalized piperidine rings.

Stereoselective and Enantioselective Synthesis

The C4 carbon of this compound is a stereocenter, making its asymmetric synthesis a topic of significant interest. Methodologies to control the stereochemistry during the formation of the piperidine ring or its functionalization are crucial for accessing enantiomerically pure material.

Chiral Catalyst-Mediated Routes

The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful strategy in modern organic synthesis. nih.gov For piperidine synthesis, several catalytic asymmetric methods have been developed.

Asymmetric C-H Functionalization : A notable advancement involves the enantioselective δ C-H cyanation of acyclic amines, which utilizes a chiral copper catalyst. nih.gov This method intercepts an N-centered radical relay to form enantioenriched δ-amino nitriles, which can then be cyclized to form chiral piperidines. nih.gov This approach showcases the potential for creating the C4-nitrile stereocenter with high enantioselectivity.

Asymmetric Hydrogenation/Transfer Hydrogenation : Chiral piperidines can be accessed from pyridine (B92270) precursors through asymmetric hydrogenation. dicp.ac.cn Rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts using a chiral primary amine is another innovative method that avoids the need for high-pressure hydrogen gas and complex chiral ligands attached to the metal. researchgate.netdicp.ac.cn

Enantioselective Mannich Reactions : Chiral thiourea (B124793) catalysts have been investigated for their ability to promote enantioselective intramolecular Mannich-type cyclizations of N-acyliminium ions, providing a potential route to chiral piperidine structures. patentdigest.org

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral piperidines.

One effective strategy employs carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine. researchgate.netcdnsciencepub.com This auxiliary can be used to control the stereoselectivity in domino Mannich-Michael reactions. For instance, the reaction of Danishefsky's diene with an aldimine derived from the chiral auxiliary can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com These intermediates can then be further elaborated into a variety of enantiomerically enriched, substituted piperidines.

Introduction of Methoxy and Nitrile Functionalities

The final and most critical stage in the synthesis of this compound is the installation of the methoxy and nitrile groups at the C4 position. A logical and efficient strategy involves a two-step sequence starting from the 1-methyl-4-piperidone precursor.

Cyanohydrin Formation : The first step is the nucleophilic addition of a cyanide anion to the carbonyl group of 1-methyl-4-piperidone. This reaction, often using reagents like trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN), forms the corresponding cyanohydrin: 4-hydroxy-1-methylpiperidine-4-carbonitrile. This transformation creates the crucial C4-nitrile bond and a tertiary alcohol. The Strecker synthesis, which involves the reaction of a ketone with an amine and cyanide, is a related and widely used method for producing α-aminonitriles. researchgate.net

O-Methylation : The second step is the etherification of the tertiary hydroxyl group of the cyanohydrin to introduce the methoxy group. This can be achieved via a Williamson ether synthesis-type reaction, where the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then treated with a methylating agent like methyl iodide or dimethyl sulfate.

Strategies for Methoxy Group Incorporation

While the O-methylation of the cyanohydrin intermediate is the most direct route to the target compound, other methods for introducing methoxy groups onto a piperidine ring are known in the literature. For instance, nucleophilic substitution reactions on activated piperidines, such as N-protected 2-acyloxypiperidines, with methanol (B129727) in the presence of a Lewis acid catalyst can yield 2-methoxypiperidines. researchgate.net Anodic oxidation of N-carbamate protected piperidines in methanol can also lead to the introduction of a methoxy group, typically at the C2 position. uni-regensburg.de However, for the specific substitution pattern of the target molecule, the methylation of the 4-hydroxy-4-cyano intermediate remains the most synthetically viable approach. The introduction of a nitrile group can also be achieved through tandem reactions like the aza-Prins–Ritter reaction sequence. rsc.org

Nitrile Group Formation via Cyanation Reactions

The introduction of a nitrile (cyano) group is a pivotal step in the synthesis of this compound. Cyanation reactions provide a direct and efficient means to install the carbon-carbon bond and the nitrile functionality simultaneously. These reactions are fundamental in organic synthesis as the nitrile group can be further converted into other valuable functional groups like amines, carboxylic acids, and amides. For the target compound, the cyanation of the ketone precursor, 1-methyl-4-piperidone, is the most logical and convergent approach.

Direct Cyanation Approaches

The most direct and atom-economical route to this compound is through a one-pot, three-component reaction involving the precursor 1-methyl-4-piperidone, a cyanide source, and methanol. This transformation is analogous to the well-established Strecker synthesis of α-aminonitriles. nih.govmasterorganicchemistry.comwikipedia.org

In this approach, the carbonyl group of 1-methyl-4-piperidone is activated, typically by a Lewis or Brønsted acid catalyst. organic-chemistry.orgorganic-chemistry.org This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Subsequently, two nucleophiles, methanol and a cyanide anion, compete for addition to the carbonyl carbon. The reaction proceeds through the formation of a key intermediate, which is then trapped by the cyanide ion to form the final α-methoxynitrile product.

Common cyanide sources for this type of reaction include:

Trimethylsilyl cyanide (TMSCN): A versatile and commonly used reagent that often provides high yields under mild conditions, frequently catalyzed by Lewis acids. nih.govorganic-chemistry.orgmdpi.com

Alkali metal cyanides (NaCN, KCN): Cost-effective reagents that are typically used in the presence of an acid to generate hydrogen cyanide (HCN) in situ. masterorganicchemistry.commasterorganicchemistry.com Extreme caution is required due to the high toxicity of HCN gas. researchgate.net

The reaction mechanism involves the initial formation of a hemiketal by the addition of methanol to the activated ketone. This is followed by the nucleophilic addition of the cyanide ion to form the stable this compound. The use of methanol as the solvent can also drive the equilibrium towards the desired methoxy product.

Functional Group Interconversion to Nitrile

Alternative, multi-step pathways to this compound can be achieved through the interconversion of other functional groups at the C4 position. These methods are generally less direct but can be useful if the starting materials are readily available or if direct cyanation proves problematic.

One plausible route begins with the formation of the corresponding cyanohydrin, 4-hydroxy-1-methylpiperidine-4-carbonitrile. This intermediate is synthesized by reacting 1-methyl-4-piperidone with a cyanide source like TMSCN or KCN/HCN. The resulting tertiary alcohol can then be converted to the methoxy ether. This conversion can be accomplished via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then alkylated with a methylating agent like methyl iodide or dimethyl sulfate.

Another potential interconversion strategy involves the dehydration of a corresponding amide. If one were to synthesize 4-methoxy-1-methylpiperidine-4-carboxamide, this precursor could be dehydrated to the target nitrile. Standard dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) are effective for this type of transformation. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound, particularly through the direct cyanation route, are highly dependent on the reaction conditions. Optimization of several key parameters is crucial for maximizing product formation and minimizing side reactions. researchgate.net

Cyanide Source: The choice between TMSCN and alkali metal cyanides can significantly impact the reaction. TMSCN is generally more reactive and soluble in organic solvents but is also more expensive. KCN or NaCN are cheaper but may require specific conditions to generate the reactive cyanide species. nih.govmasterorganicchemistry.com

Catalyst: The addition of a catalyst can be critical. Lewis acids such as Indium(III) bromide (InBr₃), Zinc(II) iodide (ZnI₂), or various lanthanide triflates have been shown to effectively catalyze the cyanation of ketones and related substrates. organic-chemistry.orgresearchgate.net The catalyst facilitates the activation of the carbonyl group, accelerating the rate of nucleophilic attack.

Solvent: The solvent plays a dual role in this synthesis. Methanol can act as both a reagent and the solvent. However, using other aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) might be necessary to control reactivity and solubility of the reagents.

Temperature: The reaction temperature must be carefully controlled. While some Lewis acid-catalyzed cyanations can proceed at room temperature, others may require cooling to prevent side reactions or heating to drive the reaction to completion. organic-chemistry.org

The following table summarizes typical conditions used in analogous cyanation reactions that could be adapted for the synthesis of the target compound.

PrecursorCyanide SourceCatalyst/ConditionsSolventYieldReference
Benzylic AlcoholsTMSCN5-10 mol% InBr₃, rt1,2-dichloroethane46-99% organic-chemistry.org
Aldehydes/AnilinesTMSCN10 mol% Indium, rtWater85-94% nih.gov
AldehydesKCN/NH₄ClNone, rtWater/MethanolHigh masterorganicchemistry.commasterorganicchemistry.com
1-Benzylpiperidin-4-oneHCN (from KCN/AcOH)NoneWater>90% researchgate.net

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact, improve safety, and enhance efficiency. journals.co.za

Key green chemistry considerations include:

Safer Reagents: A primary concern in nitrile synthesis is the high toxicity of traditional cyanide sources like HCN, NaCN, and KCN. wikipedia.org Green chemistry encourages the use of safer alternatives. These can include less toxic or non-volatile cyanide sources such as acetone (B3395972) cyanohydrin, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or various organic cyano-transfer reagents that avoid the handling of free cyanide ions. researchgate.netrsc.orgresearchgate.net The use of isonitriles as a cyanide source has also been explored. nih.gov

Solvent Selection: The choice of solvent is critical. Methanol is a relatively green solvent, but efforts can be made to use water, which is the most environmentally benign solvent. nih.gov Solvent-free reactions, where the neat reagents are mixed, represent an ideal scenario for waste reduction. organic-chemistry.org

Atom Economy and One-Pot Reactions: The direct, three-component synthesis of the target molecule is an example of a reaction with high atom economy, as most of the atoms from the reactants are incorporated into the final product. researchgate.net Designing the synthesis as a one-pot or tandem reaction avoids the need to isolate and purify intermediates, which saves energy, reduces solvent use, and minimizes waste generation. acs.org

By integrating these principles, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally responsible.

Chemical Reactivity and Transformations of 4 Methoxy 1 Methylpiperidine 4 Carbonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to a variety of transformations, including hydrolysis, reduction, and nucleophilic attack.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids, often via an intermediate amide. In the case of 4-Methoxy-1-methylpiperidine-4-carbonitrile, hydrolysis would lead to the formation of 4-methoxy-1-methylpiperidine-4-carboxamide, followed by further hydrolysis to 4-methoxy-1-methylpiperidine-4-carboxylic acid.

Selective hydrolysis to the amide can sometimes be achieved under controlled conditions. For instance, the selective hydrolysis of a related anilino-nitrile to its corresponding amide has been accomplished using concentrated sulfuric acid, where the resulting salt's insolubility prevents further reaction. researchgate.net Vigorous basic or acidic hydrolysis is generally required for the complete conversion to the carboxylic acid. researchgate.net

Table 1: Representative Conditions for Nitrile Hydrolysis

Reaction Stage Reagents & Conditions Product
Partial Hydrolysis Concentrated H₂SO₄, controlled temperature 4-Methoxy-1-methylpiperidine-4-carboxamide

| Complete Hydrolysis | Aqueous NaOH or HCl, reflux | 4-Methoxy-1-methylpiperidine-4-carboxylic acid |

The nitrile group can be readily reduced to a primary amine, (4-methoxy-1-methylpiperidin-4-yl)methanamine. This transformation is a common and efficient method for amine synthesis. organic-chemistry.org Several reducing agents are effective for this purpose, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and various borane (B79455) reagents. nih.govchemguide.co.uk

Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum is a widely used industrial method. wikipedia.org For laboratory-scale synthesis, LiAlH₄ in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is a powerful and common choice. chemguide.co.ukresearchgate.net More specialized reagents like diisopropylaminoborane, activated by a catalytic amount of lithium borohydride (B1222165) (LiBH₄), have also been shown to reduce a wide array of nitriles to primary amines in excellent yields. nih.govresearchgate.net

Table 2: Common Methods for Nitrile Reduction to Primary Amines

Reducing System Solvent General Conditions Product
LiAlH₄ Diethyl ether or THF Reaction followed by aqueous/acidic workup (4-Methoxy-1-methylpiperidin-4-yl)methanamine
H₂ / Metal Catalyst Ethanol or Methanol (B129727) Elevated temperature and pressure with catalysts such as Raney Ni, Pd, or Pt (4-Methoxy-1-methylpiperidin-4-yl)methanamine

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (R-MgX). This reaction provides a route to ketones following the hydrolysis of the intermediate imine. libretexts.org For example, reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by acidic workup, would yield 1-(4-methoxy-1-methylpiperidin-4-yl)ethan-1-one.

While the nitrile group can participate in cycloaddition reactions, this reactivity is typically associated with nitriles activated by electron-withdrawing groups or incorporated into a π-deficient heterocyclic system. mdpi.comresearchgate.net For instance, intramolecular Diels-Alder reactions have been observed in 4-pyridazinecarbonitriles, where the pyridazine (B1198779) ring acts as an electron-deficient diene. mdpi.comresearchgate.net The unactivated aliphatic nitrile in this compound is not expected to be a reactive participant in standard [4+2] cycloadditions under typical conditions. mdpi.comresearchgate.net

Transformations Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a tertiary amine, which defines its characteristic reactivity.

As a tertiary amine, the nitrogen atom in this compound possesses a lone pair of electrons but no hydrogen atom. Consequently, it cannot undergo further direct N-alkylation or N-acylation reactions, which require a protonated nitrogen to be displaced or a hydrogen to be substituted. researchgate.netmdpi.com

These reactions are, however, fundamental to the synthesis of the parent compound from its secondary amine precursor, 4-methoxypiperidine-4-carbonitrile. The N-methylation would typically be achieved via reductive amination with formaldehyde (B43269) or by direct alkylation with a methylating agent like methyl iodide, often in the presence of a base to neutralize the acid formed. researchgate.net

A characteristic reaction of tertiary amines is quaternization, where the nitrogen atom attacks an electrophile, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. researchgate.net The reaction of this compound with an alkylating agent like methyl iodide (CH₃I) would result in the formation of 4-cyano-4-methoxy-1,1-dimethylpiperidin-1-ium iodide. This reaction typically proceeds readily when the tertiary amine is treated with an excess of the alkyl halide in a suitable solvent. researchgate.net

Table 3: Quaternization Reaction of the Piperidine Nitrogen

Reactant Reagent Solvent Product

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C4 position is a key functional handle that can undergo several transformations, primarily involving the cleavage of the methyl-oxygen bond.

Demethylation Reactions

The conversion of the methoxy group to a hydroxyl group is a common transformation in organic synthesis. This demethylation can be achieved under various conditions, often requiring harsh reagents due to the stability of the ether linkage. Common methods for the demethylation of aryl methyl ethers, which can be extrapolated to aliphatic ethers like the one in the target molecule, include the use of strong Lewis acids or Brønsted acids.

One of the most effective reagents for O-demethylation is boron tribromide (BBr₃). The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group. Subsequent hydrolysis yields the corresponding alcohol. Another common method involves heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl group.

Table 1: Common Reagents for O-Demethylation

Reagent Typical Conditions Mechanism
Boron tribromide (BBr₃) CH₂Cl₂, low temperature to room temp. Lewis acid assisted C-O bond cleavage
Hydrobromic acid (HBr) Acetic acid or water, reflux Sₙ2 reaction on protonated ether
Aluminum chloride (AlCl₃) With a nucleophile (e.g., ethanethiol) Lewis acid activation
Lithium ethanethiolate (LiSEt) DMF or other polar aprotic solvent, heat Nucleophilic substitution (Sₙ2)

Role in Directing Group Chemistry

While the concept of directing groups is most prominent in electrophilic aromatic substitution, functional groups can also influence the reactivity of adjacent positions in aliphatic rings. However, for the saturated piperidine ring in this compound, the methoxy group is not expected to act as a directing group for substitution reactions on the ring itself in the classical sense.

Its primary electronic influence would be an inductive electron-withdrawing effect due to the oxygen atom, which could slightly decrease the nucleophilicity of the piperidine nitrogen. However, this effect is generally weak in saturated systems. The main role of the methoxy group in the context of the piperidine ring's reactivity would likely be steric, potentially hindering the approach of reagents to the axial face of the ring at the C3 and C5 positions.

Ring Transformations and Rearrangements

The piperidine ring is a stable six-membered heterocycle and generally resistant to ring transformations under normal conditions. However, under specific circumstances, rearrangements can be induced. For instance, reactions that generate a positive charge adjacent to the nitrogen atom could potentially lead to ring-opening or rearrangement pathways.

While no specific ring transformations for this compound have been reported, analogous piperidine-containing structures can undergo rearrangements such as the von Braun reaction, which involves N-demethylation and ring opening using cyanogen (B1215507) bromide. However, the presence of the quaternary center at C4 might influence the outcome of such reactions.

Functionalization at Other Positions of the Piperidine Ring

The functionalization of the C-H bonds of the piperidine ring is a significant area of research for the synthesis of complex alkaloids and pharmaceutical agents. The positions most susceptible to functionalization in a 1-methylpiperidine (B42303) system are typically the α-carbons (C2 and C6) due to their proximity to the nitrogen atom.

Oxidation of the piperidine ring can lead to the formation of enamines or iminium ions, which can then be trapped by nucleophiles. For example, oxidation with reagents like mercury(II) acetate (B1210297) can generate an iminium ion at the C2/C6 position, which can then react with various nucleophiles.

Furthermore, directed C-H activation has emerged as a powerful tool for the functionalization of specific positions in heterocyclic rings. While no studies have specifically utilized the methoxy or cyano group at the C4 position of this molecule as a directing group for C-H activation at other ring positions, this remains a potential avenue for synthetic exploration. The development of catalysts that could selectively functionalize the C3/C5 positions would be of particular interest for generating structural diversity from this scaffold.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 4 Methoxy 1 Methylpiperidine 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity of atoms within 4-Methoxy-1-methylpiperidine-4-carbonitrile.

¹H NMR Analysis and Chemical Shift Assignment

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, four distinct sets of proton signals are expected. The chemical shifts are influenced by neighboring functional groups, such as the electronegative nitrogen and oxygen atoms.

The N-methyl protons are anticipated to appear as a sharp singlet, typically in the range of 2.2-2.4 ppm, based on data for similar N-methylpiperidine compounds. chemicalbook.comnih.gov The methoxy (B1213986) group protons, being attached to an oxygen atom, are also expected to be a singlet but shifted further downfield, generally appearing between 3.0 and 4.0 ppm. acdlabs.com The piperidine (B6355638) ring protons would present as more complex multiplets. The methylene (B1212753) protons adjacent to the nitrogen (C2 and C6 positions) are expected to be downfield relative to other methylene groups on the ring due to the inductive effect of the nitrogen atom. The protons on C3 and C5 would appear at a slightly more upfield position. The integration of these signals would correspond to the number of protons in each environment (3H for each methyl group, 4H for each set of equivalent methylene groups).

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 2.3 Singlet 3H N-CH₃
~ 2.0 - 2.5 Multiplet 4H H-2, H-6
~ 1.8 - 2.2 Multiplet 4H H-3, H-5

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically over two or three bonds. For this compound, a COSY spectrum would show cross-peaks between the protons on C2/C6 and their neighbors on C3/C5, confirming the connectivity within the piperidine ring. The N-CH₃ and O-CH₃ protons, being singlets, would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly with the carbons to which they are attached (one-bond ¹H-¹³C correlation). This is an invaluable tool for assigning carbon signals. The HSQC spectrum would show cross-peaks linking the proton signal for the N-CH₃ group to its carbon signal, the O-CH₃ protons to their carbon, and the piperidine ring protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for connecting structural fragments. Key expected HMBC correlations would include:

The N-CH₃ protons to the C2/C6 carbons.

The O-CH₃ protons to the quaternary C4 carbon.

The C2/C6 protons to the quaternary C4 carbon and the C3/C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could reveal through-space interactions between the N-methyl group and axial protons on the piperidine ring, helping to confirm the dominant chair conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (molecular formula C₉H₁₆N₂O), HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺.

The calculated exact mass for [C₉H₁₇N₂O]⁺ is 169.13354. An experimental HRMS measurement matching this value would confirm the molecular formula and rule out other possible formulas that might have the same nominal mass (169).

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions provide valuable structural information. nih.govscispace.com The fragmentation of protonated this compound is expected to follow predictable pathways based on the functional groups present.

A dominant fragmentation pathway for N-alkylpiperidines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. youtube.com This could lead to the formation of a stable iminium ion. Other likely fragmentation events include the loss of neutral molecules such as the methoxy group (as methanol (B129727) or formaldehyde) or cleavage of the piperidine ring.

Table 3: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺ = m/z 169.1)

Fragment m/z (Nominal) Possible Origin (Neutral Loss) Proposed Fragment Structure
154 Loss of CH₃• from N-methyl Iminium ion from loss of N-methyl radical
142 Loss of HCN Ring-opened or rearranged ion after nitrile loss
112 Alpha-cleavage and rearrangement Fragment containing the N-methylpiperidine core
98 Ring fragmentation N-methyl-Δ¹-tetrahydropyridinium ion
70 Ring fragmentation Further fragmentation of the piperidine core

Analysis of these fragmentation patterns allows for the piecemeal reconstruction of the molecule, providing strong corroborating evidence for the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy absorbed. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific structural moieties. For a compound such as this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the nitrile, the methoxy group, and the saturated piperidine ring system. The region of the IR spectrum from 4000 to 1500 cm⁻¹ is known as the group frequency region, where absorptions are characteristic of specific functional groups. terrificscience.org The more complex region from 1500 to 650 cm⁻¹ is termed the fingerprint region, which is unique to the particular molecule. terrificscience.org

The structural elucidation of this compound relies on the unambiguous identification of the vibrational modes associated with its constituent parts.

Nitrile (C≡N) Group: The nitrile functional group is characterized by a strong and sharp absorption band in the IR spectrum resulting from the stretching of the carbon-nitrogen triple bond (C≡N). mit.edu This absorption typically appears in the range of 2260–2210 cm⁻¹. mit.edulibretexts.org The precise position of this band can be influenced by the electronic environment; for instance, conjugation with a double bond or an aromatic ring can shift the absorption to a lower frequency. jove.com

Methoxy (-OCH₃) Group: The methoxy group gives rise to several characteristic IR absorptions. A notable C-H stretching vibration for the methyl group attached to the oxygen occurs in the 2860–2800 cm⁻¹ region. optica.orgsemanticscholar.org Additionally, the C-O stretching vibration produces a strong absorption band typically found between 1250 cm⁻¹ and 1060 cm⁻¹. docbrown.infodocbrown.info

Piperidine Moiety: The saturated heterocyclic piperidine ring displays several characteristic absorptions. The stretching vibrations of the sp³-hybridized C-H bonds in the methylene (CH₂) groups of the ring appear in the 3000–2850 cm⁻¹ range. libretexts.org The C-N stretching vibrations within the ring are typically observed in the 1170–1125 cm⁻¹ region. acs.org Furthermore, the bending (scissoring and rocking) vibrations of the CH₂ groups give rise to absorptions below 1500 cm⁻¹. researchgate.net

The following table summarizes the characteristic IR absorption frequencies for the functional groups in this compound.

Functional GroupVibrationCharacteristic Absorption (cm⁻¹)Intensity
NitrileC≡N Stretch2260 - 2210Strong, Sharp
MethoxyC-H Stretch (of O-CH₃)2860 - 2800Weak to Medium
MethoxyC-O Stretch1250 - 1060Strong
PiperidineC-H Stretch (sp³ CH₂)3000 - 2850Strong
PiperidineC-N Stretch1170 - 1125Medium
PiperidineCH₂ Bend< 1500Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and conformational details, which are essential for a complete structural characterization. nih.gov

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies on related piperidine derivatives provide a strong basis for predicting its solid-state conformation. Research on a variety of substituted piperidines consistently shows that the piperidine ring predominantly adopts a stable chair conformation. researchgate.nettandfonline.comresearchgate.netnih.gov For example, the crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide reveals a classic chair conformation for the piperidine ring. researchgate.netnih.gov Similarly, the analysis of 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, a compound also containing a 1-methylpiperidine (B42303) skeleton, shows the ring in a half-chair conformation. researchgate.net In another study, crystals of 4-diphenylcarbamyl-N-methylpiperidine methobromide were found to contain two conformers, with the substituent at the 4-position being either equatorial or axial to the piperidine ring. nih.gov

Based on these findings for analogous structures, it is highly probable that the piperidine ring of this compound also adopts a chair conformation in the solid state. This conformation minimizes steric strain and torsional strain within the six-membered ring. The substituents at the 1 and 4 positions (the methyl and the methoxy/carbonitrile groups, respectively) would be oriented either axially or equatorially, with the most stable conformation likely placing the bulkier substituents in the equatorial position to minimize steric hindrance.

Combination of Experimental and Computational Spectroscopic Data for Elucidation

For a comprehensive and unambiguous structural elucidation, the integration of experimental spectroscopic data with computational methods has become an indispensable strategy in modern chemistry. This combined approach allows for a deeper understanding of molecular properties, from vibrational modes to conformational stability.

Experimental techniques like IR spectroscopy provide direct physical measurements of a molecule's vibrational characteristics. However, the interpretation of complex spectra, particularly in the fingerprint region, can be challenging. Computational chemistry, particularly using Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a proposed structure. researchgate.net By comparing the computed spectrum with the experimental one, assignments of specific absorption bands to particular vibrational modes can be made with much higher confidence. Studies on piperidine and its derivatives have successfully used DFT and ab initio Hartree-Fock calculations to analyze their molecular structures and vibrational spectra. researchgate.net

Furthermore, computational methods can predict the relative stabilities of different molecular conformations. For piperidine, quantum chemistry calculations have been used to determine the equilibrium structures and relative energies of its chair conformers, where the N-H group is either equatorial or axial. nih.gov This approach can be extended to substituted piperidines like this compound to predict its most stable three-dimensional structure. This synergy is also evident in drug design, where X-ray crystallography data is combined with advanced computational methods like Free Energy Perturbation (FEP) to understand and predict the binding of molecules, such as those containing piperidine rings, to biological targets. acs.org The combination of experimental data (IR, NMR, X-ray) with theoretical calculations provides a powerful, synergistic approach that yields a more detailed and reliable structural characterization than either method could achieve alone.

Theoretical and Computational Chemistry Studies of 4 Methoxy 1 Methylpiperidine 4 Carbonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. These methods provide insights into bond lengths, bond angles, and the distribution of electrons, which are crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure of organic compounds. researchgate.net For a molecule like 4-Methoxy-1-methylpiperidine-4-carbonitrile, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be used to find the optimized, lowest-energy geometry. researchgate.netnih.gov This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. Such calculations on related piperidine (B6355638) compounds have demonstrated high accuracy and good agreement with experimental results where available. researchgate.net

Conformation Analysis and Energy Landscapes

The piperidine ring is known for its conformational flexibility, typically adopting a chair conformation. For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position, leading to different conformers with varying energies. nih.gov A thorough computational analysis of this compound would involve exploring its conformational landscape. This would include identifying all possible stable conformers, such as the chair and boat forms of the piperidine ring, and calculating their relative energies to determine the most stable conformation. Molecular mechanics and DFT calculations are standard tools for such analyses, providing insights into the conformational free energies. nih.gov The presence of both a methoxy (B1213986) and a nitrile group at the 4-position would introduce interesting electronic and steric effects influencing these conformational preferences.

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings and assign spectral features to specific molecular motions or electronic transitions.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. nih.gov These calculations provide predicted chemical shift values for each nucleus in the molecule. Comparing these calculated shifts with experimental data, if available, is a powerful method for confirming the molecular structure. The accuracy of these predictions depends on the level of theory and the basis set used. nih.gov

Predicted Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies. nih.govpsgcas.ac.in For this compound, these calculations would predict the frequencies and intensities of vibrational modes, such as C-H stretching, C-N stretching of the nitrile group, and C-O stretching of the methoxy group. researchgate.net These predicted frequencies are often scaled to better match experimental values. Analysis of the potential energy distribution (PED) helps in the precise assignment of each calculated frequency to a specific molecular vibration. nih.gov

UV-Vis Spectroscopy and Electronic Transitions (TD-DFT)

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed. mdpi.comrsc.org This method predicts the electronic transitions, their corresponding excitation energies (which relate to the absorption wavelength), and their oscillator strengths (which relate to the intensity of the absorption). researchgate.net For a molecule with a nitrile group, n → π* and π → π* transitions could be anticipated. The TD-DFT results would provide a theoretical UV-Vis spectrum, which could be compared with experimental measurements to understand the electronic structure and chromophores within the molecule.

Reaction Mechanism Studies and Transition State Analysis

A thorough search of chemical literature and computational chemistry databases yielded no specific studies on the reaction mechanisms involving this compound. Consequently, there is no published data on the transition state analysis for reactions in which this compound participates. Such studies would typically involve quantum mechanical calculations to map out the energy landscape of a reaction, identify transition state structures, and calculate activation energies. This information is crucial for understanding the kinetics and feasibility of chemical transformations.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

There is a lack of published research detailing the molecular orbital analysis of this compound. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which are derived from HOMO and LUMO energies, provide further insight into the molecule's behavior in chemical reactions. Without dedicated computational studies, the values for these descriptors for this compound are not available.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

No non-covalent interaction (NCI) analyses for this compound have been reported in the scientific literature. NCI analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, both within a molecule and between molecules. These interactions are vital for understanding the three-dimensional structure, crystal packing, and binding properties of a compound. The specific nature and strength of intermolecular forces in this compound remain uncharacterized from a computational standpoint.

Applications of 4 Methoxy 1 Methylpiperidine 4 Carbonitrile As a Synthetic Building Block Synthon

Role in the Synthesis of Other Complex Piperidine (B6355638) Derivatives

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. dtic.mil The strategic functionalization of this core structure is a primary goal in drug discovery. 4-Methoxy-1-methylpiperidine-4-carbonitrile offers a valuable starting point for creating diverse libraries of piperidine-based compounds.

The α-methoxynitrile moiety in this compound can be considered a "masked" ketone. Under acidic hydrolysis conditions, this group can be converted to a carbonyl, yielding 1-methyl-4-piperidone (B142233). This ketone is a widely used intermediate for producing a variety of 4-substituted piperidine derivatives. dtic.mil Furthermore, the nitrile and methoxy (B1213986) groups themselves offer distinct reactive handles for elaboration without proceeding through the ketone intermediate.

Key transformations to generate functionalized piperidines include:

Reduction of the Nitrile: The cyano group can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield a primary amine, specifically (4-methoxy-1-methylpiperidin-4-yl)methanamine. This introduces a key nucleophilic aminomethyl group.

Hydrolysis of the Nitrile: Under controlled acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (4-methoxy-1-methylpiperidine-4-carboxylic acid) or an amide, providing access to another class of important functionalities.

Nucleophilic Substitution: While less common, activation of the methoxy group could potentially allow for its displacement by other nucleophiles, offering a direct route to other 4-alkoxy or 4-aryloxy derivatives.

These primary derivatives can be further modified, for instance, by acylating the aminomethyl group or by using the carboxylic acid in amidation or esterification reactions, leading to a vast matrix of potential compounds for screening in diverse research applications.

Table 1: Potential Functionalized Piperidines Derived from this compound

Derivative Name Synthetic Transformation Key Functional Group
1-Methyl-4-piperidone Hydrolysis of α-methoxynitrile Ketone
(4-Methoxy-1-methylpiperidin-4-yl)methanamine Nitrile Reduction Primary Amine
4-Methoxy-1-methylpiperidine-4-carboxylic acid Nitrile Hydrolysis Carboxylic Acid

Spirocyclic scaffolds, where two rings share a single atom, are of great interest in drug design due to their rigid, three-dimensional structures which can lead to enhanced potency and selectivity for biological targets. pharmablock.comnih.gov this compound is an excellent precursor for spirocyclic piperidines, primarily through its conversion to 1-methyl-4-piperidone. The resulting ketone at the C4 position is the key functional handle for initiating spirocyclization reactions.

Common strategies to construct spiro-systems from the derived 4-piperidone include:

Intramolecular Alkylation/Arylation: The ketone can be converted to an enolate, which can then participate in intramolecular reactions with an electrophilic side chain tethered to the piperidine nitrogen or another position.

Radical Cyclization: Aryl radical species, generated via photoredox catalysis from linear precursors attached to the piperidine, can undergo regioselective cyclization onto an appropriately placed acceptor to form the spiro-ring system. nih.gov

Ring-Closing Metathesis (RCM): Di-alkene precursors, synthesized from the piperidone, can undergo RCM to form spirocyclic systems containing unsaturated carbocycles or heterocycles.

Pictet-Spengler Reaction: Condensation of the piperidone with a biogenic amine derivative like tryptamine can lead to the formation of fused or spiro-indolyl systems.

The synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has been developed using methodologies such as nitrile lithiation/alkylation, which highlights the utility of nitrile-containing precursors in building these complex architectures. acs.orgacs.org

Precursor for Advanced Heterocyclic Scaffolds (e.g., Quinolinecarbonitriles, Pyridinones)

While the primary use of this compound is to build upon the existing piperidine core, its framework can also be theoretically utilized as a template for constructing other heterocyclic systems. Such transformations would involve more complex, multi-step sequences that might include ring-opening, rearrangement, and re-cyclization steps.

For example, the synthesis of a quinoline scaffold could be envisioned through a pathway starting with the functionalized piperidine. One hypothetical route could involve the elaboration of the C4 position into a suitable side chain that, upon partial reduction of the piperidine ring to a dihydropyridine intermediate, could undergo an intramolecular cyclization and subsequent aromatization. The synthesis of certain quinoline-piperidine conjugates has been explored for biological applications, indicating the chemical compatibility of these two scaffolds. nih.gov

Similarly, transformation into a pyridinone structure would likely require an oxidative ring-opening of the piperidine, followed by functional group manipulation and cyclization. While direct conversion methods are not extensively documented for this specific substrate, the general principle of using saturated heterocycles as precursors for aromatic heterocycles is a known strategy in organic synthesis. nih.govscielo.org.mx

Intermediate in Multi-Step Organic Syntheses

In complex, multi-step syntheses, the protection and sequential unmasking of reactive functional groups is a cornerstone of synthetic strategy. syrris.jpvapourtec.com The α-methoxynitrile group of this compound serves as an effective protecting group for a ketone. This role is particularly valuable when other parts of a molecule must be modified under conditions that would be incompatible with a free carbonyl group (e.g., reaction with organometallic reagents).

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

Beyond its role as a masked ketone, the inherent reactivity of the α-methoxynitrile group presents opportunities for developing novel synthetic methods. This functional group is an example of an α-alkoxynitrile, which is closely related to α-aminonitriles—the products of the classical Strecker reaction. google.commdpi.comresearchgate.net

The development of new methodologies could focus on the following aspects of its reactivity:

Lewis Acid-Mediated Reactions: Activation of the methoxy group with a Lewis acid could facilitate its departure, generating a transient and highly electrophilic N-acyliminium ion equivalent or a stabilized cation at the C4 position. This intermediate could then be trapped by a wide range of carbon or heteroatom nucleophiles, providing a direct and novel method for C4-functionalization of the piperidine ring.

Radical Reactions: The C-H bond adjacent to the nitrile group could be susceptible to radical abstraction, opening pathways for radical-based C-C or C-heteroatom bond formation.

Nitrile Group as a Directing or Activating Group: The strong electron-withdrawing nature of the nitrile group influences the reactivity of the piperidine ring and adjacent bonds. nih.gov This property could be exploited in reactions such as palladium-catalyzed α-arylation, where the nitrile anion is coupled with aryl halides. organic-chemistry.org

By exploring these unique reactive pathways, this compound could be used to pioneer new strategies for the stereoselective and site-selective functionalization of piperidine scaffolds, moving beyond its traditional role as a simple ketone precursor. nih.gov

Advanced Synthetic Strategies and Future Research Directions

Innovations in Efficient and Sustainable Synthesis

The drive towards greener and more efficient chemical manufacturing has spurred innovations in the synthesis of piperidine (B6355638) derivatives. These modern approaches aim to reduce waste, improve energy efficiency, and enhance safety.

Catalytic methods are at the forefront of sustainable synthesis. Biocatalysis, utilizing enzymes, and electrocatalysis, using electricity to drive reactions, offer significant advantages over traditional synthetic routes.

Biocatalysis: The use of enzymes in organic synthesis provides high selectivity and operates under mild reaction conditions. For the synthesis of chiral piperidines, enzymes such as amine oxidases and ene-reductases can be employed in chemoenzymatic cascades. nih.govacs.org This approach allows for the asymmetric dearomatization of pyridine (B92270) precursors to yield stereo-enriched piperidines. nih.govacs.org While a specific biocatalytic route for 4-Methoxy-1-methylpiperidine-4-carbonitrile has not been detailed in the literature, the principles of chemoenzymatic synthesis are applicable. Future research could focus on engineering specific enzymes for the stereoselective synthesis of this and related compounds.

Electrocatalysis: Electrosynthesis offers a green alternative to conventional redox reactions by eliminating the need for chemical oxidants or reductants. This technique can be applied to various steps in piperidine synthesis, including cyclization and functional group transformations. The electro-oxidative coupling of amines and other precursors could provide a direct and efficient route to the piperidine core. Further exploration into electrocatalytic methods could lead to novel and more sustainable pathways for producing this compound.

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical production, offering enhanced safety, better process control, and scalability. mdpi.comnih.govalmacgroup.com In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org

The synthesis of this compound could be adapted to a flow process. For instance, the introduction of the carbonitrile group, which may involve hazardous reagents, could be performed more safely in a microreactor. nih.gov The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, mitigating risks associated with exothermic reactions. almacgroup.com A multi-step flow synthesis could potentially be designed to produce the final compound in a continuous and automated fashion, improving efficiency and reducing manual handling of intermediates. mdpi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Piperidine Synthesis

FeatureBatch ChemistryFlow Chemistry
Safety Higher risk with hazardous reagents and exothermsEnhanced safety due to small reaction volumes and efficient heat transfer
Scalability Often requires re-optimization for scale-upMore straightforward scalability by running the system for longer or "numbering-up" reactors
Process Control Less precise control over reaction parametersPrecise control over temperature, pressure, and residence time
Efficiency Can be less efficient due to workup and isolation of intermediatesPotential for higher efficiency through telescoping reactions and automation

Exploration of Novel Transformations and Reaction Pathways

Research into novel chemical transformations is crucial for expanding the synthetic toolbox for piperidine derivatives. For this compound, this could involve the development of new C-H activation or functionalization reactions to modify the piperidine ring or introduce new substituents. Palladium-catalyzed annulation strategies have been shown to be effective for creating functionalized piperidines from acyclic precursors. nih.gov Applying such methods could provide alternative and more convergent synthetic routes. One-pot, multi-component reactions are also an attractive strategy for the efficient assembly of highly functionalized piperidines. researchgate.netresearchgate.net

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis to create efficient and selective reaction sequences. nih.gov A potential chemoenzymatic route to this compound could involve a chemical synthesis of a key precursor, followed by an enzymatic step to introduce a specific functional group or create a stereocenter with high enantioselectivity. acs.org For example, a prochiral piperidone intermediate could be stereoselectively reduced by a ketoreductase enzyme to yield a chiral alcohol, which could then be further elaborated chemically to the target molecule.

Expanding the Scope of its Use as a Synthon

A "synthon" is a conceptual unit within a molecule that represents a potential synthetic operation. This compound itself can be viewed as a valuable synthon for the creation of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. The methoxy (B1213986) group could potentially be cleaved to reveal a hydroxyl group, allowing for the introduction of different functionalities. Future research could explore the utility of this compound as a building block in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

Computational Design of New Reactions Involving Piperidine Carbonitriles

Computational chemistry and molecular modeling are increasingly powerful tools for predicting reaction outcomes and designing new synthetic pathways. mdpi.comrsc.org Density Functional Theory (DFT) calculations can be used to study the reactivity of this compound and to predict its behavior in various chemical reactions. researchgate.net For instance, computational studies could help in understanding the mechanism of existing reactions and in identifying new catalysts for more efficient synthesis. acs.org Furthermore, computational screening of virtual libraries of reactants and catalysts could accelerate the discovery of novel transformations for the synthesis and functionalization of piperidine carbonitriles. nih.gov

Conclusion

Summary of Synthetic Utility and Reactivity of 4-Methoxy-1-methylpiperidine-4-carbonitrile

This compound is a specialized, functionalized piperidine (B6355638) derivative. Although not extensively documented in publicly available scientific literature, its structure suggests significant potential as a versatile intermediate in organic synthesis. The synthetic utility of this compound is rooted in the reactivity of its core functional groups: the tertiary amine, the nitrile, and the geminal methoxy (B1213986) group at the 4-position of the piperidine ring.

The reactivity of the nitrile group is a key feature, allowing for its transformation into several other valuable functionalities. Standard procedures for nitrile chemistry are expected to be applicable, which would include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. libretexts.orgchemguide.co.uk This reaction would likely proceed through an amide intermediate to ultimately yield 4-methoxy-1-methylpiperidine-4-carboxylic acid. libretexts.org The choice of acidic or basic conditions would be crucial to avoid potential cleavage of the methoxy ether linkage.

Reduction: The nitrile can be reduced to a primary amine. organic-chemistry.orglibretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, which would produce (4-aminomethyl)-4-methoxy-1-methylpiperidine. nih.gov Catalytic hydrogenation could also be employed, potentially offering milder conditions. wikipedia.org

Reaction with Organometallic Reagents: Grignard or organolithium reagents are expected to add to the nitrile carbon, forming an intermediate imine salt that, upon hydrolysis, would yield a ketone. libretexts.orgchemistrysteps.com This provides a pathway to a variety of 4-acyl-4-methoxy-1-methylpiperidine derivatives.

The presence of the methoxy group geminal to the nitrile introduces unique reactivity. As an α-alkoxy nitrile, the methoxy group may be susceptible to elimination or substitution under certain reaction conditions, particularly strong acid. However, it also provides a unique stereoelectronic environment that can influence the reactivity of the adjacent nitrile.

Collectively, these reactive sites make this compound a potentially valuable building block. It can serve as a precursor for a range of 4,4-disubstituted piperidines, a structural motif of interest in the development of new chemical entities.

Table 1: Predicted Reactivity of this compound

Reagent/Condition Functional Group Transformation Predicted Product
H₃O⁺, heat Nitrile Hydrolysis 4-methoxy-1-methylpiperidine-4-carboxylic acid
1. LiAlH₄; 2. H₂O Nitrile Reduction (4-aminomethyl)-4-methoxy-1-methylpiperidine
1. R-MgBr; 2. H₃O⁺ Grignard Reaction (4-methoxy-1-methylpiperidin-4-yl)(R)methanone

Future Perspectives in Academic and Industrial Organic Synthesis

The future prospects for this compound in both academic and industrial settings appear promising, primarily centered on its role as a scaffold for creating complex molecules. The piperidine heterocycle is one of the most prevalent non-aromatic rings found in FDA-approved pharmaceuticals and bioactive natural products. rsc.org Therefore, novel methods for synthesizing and functionalizing piperidines are of continuous interest. nih.govtandfonline.com

In academic research , this compound could be a valuable tool for exploring new synthetic methodologies. The unique arrangement of functional groups could be exploited in cascade reactions or in the stereoselective synthesis of complex alkaloids or other natural products. The development of efficient and scalable synthetic routes to this compound itself would be a meaningful academic pursuit, potentially involving novel cyanomethoxylation strategies.

In an industrial context , particularly in pharmaceutical and agrochemical development, this compound represents a key intermediate for generating libraries of novel, disubstituted piperidines for biological screening. The ability to transform the nitrile group into an acid, amine, or ketone opens up numerous avenues for further derivatization and for introducing pharmacophoric elements.

Table 2: Potential Applications of Derivatives

Derivative Potential Application Area
4-methoxy-1-methylpiperidine-4-carboxylic acid Linker for bioconjugation, synthesis of amides and esters
(4-aminomethyl)-4-methoxy-1-methylpiperidine Synthesis of ureas, sulfonamides, and other amine derivatives for medicinal chemistry

Future work will likely focus on several key areas:

Development of an efficient synthesis: A robust and cost-effective method for preparing this compound is essential for its widespread adoption.

Exploration of its reaction scope: A thorough investigation into the reactivity of the compound under various conditions will uncover its full potential as a synthetic intermediate.

Application in library synthesis: Its use as a building block for creating diverse molecular libraries will be crucial for discovering new lead compounds in drug discovery programs.

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-1-methylpiperidine-4-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or cyanide incorporation at the piperidine ring. A common approach is the reaction of 1-methylpiperidine derivatives with methoxy-containing reagents (e.g., methylating agents) and cyanide sources under controlled conditions. For example:

  • Step 1 : Introduce the methoxy group via alkylation or substitution using reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Step 2 : Incorporate the nitrile group via cyanation, often using KCN or NaCN in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., THF vs. DMF) to minimize by-products. Purification involves column chromatography or recrystallization .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and nitrile (-CN) groups. For example, the methoxy proton appears as a singlet (~δ 3.3–3.5 ppm), while the nitrile carbon resonates at ~δ 115–120 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~2820 cm⁻¹ (C-O stretch of methoxy) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or IR band shifts) often arise from impurities, tautomerism, or dynamic effects. Methodological steps include:

  • Cross-Validation : Compare data across techniques (e.g., NMR chemical shifts vs. X-ray bond lengths) .
  • Variable-Temperature NMR : Identify conformational changes or rotamers affecting peak splitting .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and match experimental data .
  • Impurity Analysis : Employ GC-MS or HPLC-MS to detect trace by-products interfering with spectral clarity .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions of this compound?

Regioselectivity challenges (e.g., competing nitrile vs. methoxy reactivity) require:

  • Protecting Groups : Temporarily block the methoxy group using silyl ethers (e.g., TMSCl) before functionalizing the nitrile .
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) to direct reactions to specific sites. For example, Sonogashira coupling at the nitrile group .
  • Solvent Effects : Polar solvents (e.g., DMSO) enhance nitrile reactivity, while non-polar solvents (e.g., toluene) favor methoxy participation .

Q. How can computational methods predict the biological activity or reactivity of this compound derivatives?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, dipole moment) with activity data to design analogs with improved properties .
  • Reactivity Prediction : DFT-based Fukui indices identify nucleophilic/electrophilic sites for rational reaction planning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.